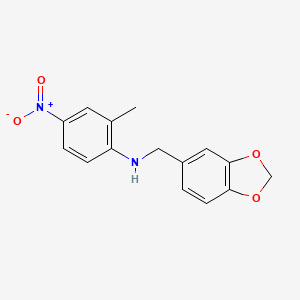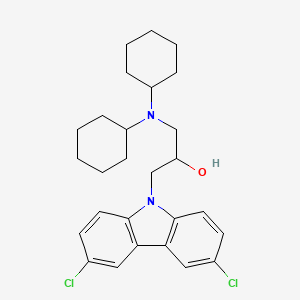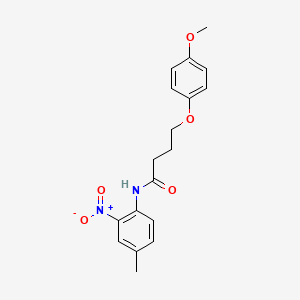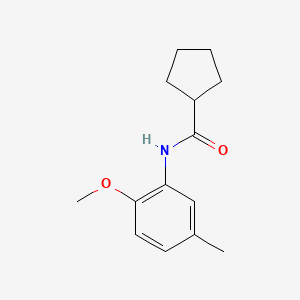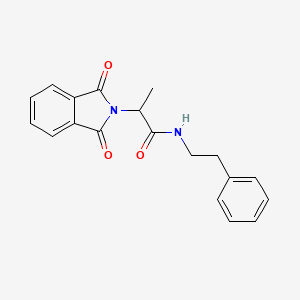methyl]phosphonate](/img/structure/B5127661.png)
diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate (DBMP) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBMP is a phosphonate ester that contains both a bromophenyl and a hydroxyphenyl group, making it a useful tool for investigating the interactions between biological molecules.
Mecanismo De Acción
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate is thought to exert its biological effects by binding to specific targets within cells, such as enzymes or receptors. Once bound, diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate can alter the activity of these targets, leading to changes in cellular function.
Biochemical and Physiological Effects:
diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and induction of apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate in lab experiments is its versatility, as it can be used in a variety of applications, including as a fluorescent probe, enzyme inhibitor, and therapeutic agent. However, one limitation of using diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate is its potential toxicity, as it has been shown to induce cell death in some cell types.
Direcciones Futuras
There are many potential directions for future research on diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate, including investigating its interactions with specific enzymes and receptors, developing new synthetic methods for its production, and exploring its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate and its potential side effects.
Métodos De Síntesis
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate can be synthesized using a variety of methods, including the Kabachnik-Fields reaction and the Horner-Wadsworth-Emmons reaction. The Kabachnik-Fields reaction involves the reaction of an aldehyde or ketone with a phosphonate ester in the presence of a catalyst, while the Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a base.
Aplicaciones Científicas De Investigación
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a tool for investigating the mechanism of action of enzymes, and as a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
4-[(4-bromoanilino)-di(propan-2-yloxy)phosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrNO4P/c1-13(2)24-26(23,25-14(3)4)19(15-5-11-18(22)12-6-15)21-17-9-7-16(20)8-10-17/h5-14,19,21-22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPRTOFCKDMDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)Br)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(propan-2-YL) {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)

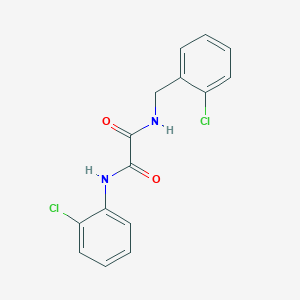
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
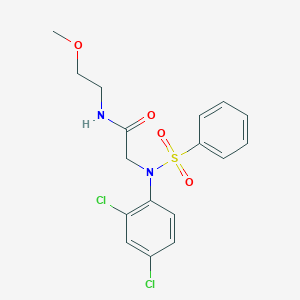
![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
